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Sodium;phosphoric acid;fluoride

Cat. No.: B1264688
CAS No.: 39456-59-2
M. Wt: 139.983 g/mol
InChI Key: CKVCFYYFFUHCDP-UHFFFAOYSA-M
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Description

Contextualizing Fluorophosphates in Inorganic Chemistry

Fluorophosphates are a class of inorganic compounds characterized by the presence of a phosphorus atom bonded to both oxygen and fluorine. The monofluorophosphate anion (PO₃F²⁻) consists of a central phosphorus atom tetrahedrally coordinated to three oxygen atoms and one fluorine atom. whwanze.comwikipedia.org This ion is notably similar in size, shape, and charge to the sulfate (B86663) ion (SO₄²⁻), a property that allows it to form compounds with crystal structures analogous to sulfates. wikipedia.org

The broader family of fluorophosphates also includes related ions such as difluorophosphate (PO₂F₂⁻) and hexafluorophosphate (B91526) (PF₆⁻). wikipedia.org The study of these compounds involves understanding their synthesis, structure, and reactivity. Sodium monofluorophosphate can be produced through several industrial methods. A common process involves the high-temperature reaction of sodium fluoride (B91410) with sodium metaphosphate. wikipedia.orgtiiips.com Other synthetic routes include treating tetrasodium (B8768297) pyrophosphate or disodium (B8443419) phosphate (B84403) with hydrogen fluoride. wikipedia.org In a laboratory setting, it can be prepared by the hydrolysis of difluorophosphate ions using dilute sodium hydroxide (B78521). wikipedia.org

Table 1: Properties of Sodium Monofluorophosphate

Property Value References
Chemical Formula Na₂PO₃F wikipedia.orgtiiips.com
Molar Mass 143.95 g/mol wikipedia.org
Appearance White crystalline powder wikipedia.orgwhwanze.com
Melting Point 625 °C (1,157 °F; 898 K) wikipedia.org
Solubility in Water Soluble wikipedia.orgchembk.com
Solubility in Organic Solvents Insoluble in ethanol, ether wikipedia.orgchembk.com
IUPAC Name Disodium phosphorofluoridate wikipedia.org
CAS Number 10163-15-2 wikipedia.org

The structure of the monofluorophosphate ion has been determined through spectroscopic and crystallographic studies. The ion exhibits a tetrahedral geometry, though slightly distorted from a perfect tetrahedron.

Table 2: Structural Parameters of the Monofluorophosphate Ion

Parameter Average Value Reference
P–O Bond Length 1.51 Å wikipedia.org
P–F Bond Length 1.58 Å wikipedia.org
O–P–F Bond Angle 104.8° wikipedia.org
O–P–O Bond Angle 113.7° wikipedia.org

Scope and Significance of Sodium Monofluorophosphate Studies

The primary significance of sodium monofluorophosphate research stems from its application in dentistry. Following its discovery by German chemist Willy Lange in 1929, its potential remained largely unexplored for several decades. wikipedia.orgwikipedia.org Initial fears regarding the toxicity of related organofluorophosphate esters, which were being developed as nerve agents, precluded the large-scale commercial use of the simple salts. wikipedia.orgwikipedia.org

A pivotal shift occurred in the 1950s when, under the sponsorship of the Ozark Chemical Company, Harold Hodge at the University of Rochester undertook studies that included anti-cavity testing. wikipedia.org This research established its potential as a fluoride-releasing agent for preventing dental caries. In 1967, Colgate-Palmolive filed patents for the use of sodium monofluorophosphate in toothpaste, marking its entry into widespread commercial use. wikipedia.org

The scope of SMFP research has since broadened beyond its well-known dental applications. Studies have explored its use in other fields:

Water Treatment: In 1991, research demonstrated that sodium monofluorophosphate could inhibit the dissolution of lead in drinking water systems. wikipedia.org

Industrial Applications: It is utilized as a metal surface cleaning agent, a flux in the metal industry, a component in the manufacture of special glass, and as a corrosion inhibitor for cement. whwanze.com

Emerging Technologies: More recent research is focused on developing high-purity, battery-grade sodium monofluorophosphate for potential use in the new energy sector. whwanze.com

Medicine: SMFP is also an ingredient in some medications developed for the treatment of osteoporosis. wikipedia.org

Evolution of Research Themes in Fluorophosphate (B79755) Chemistry

The evolution of research in fluorophosphate chemistry began with fundamental synthetic and structural inquiries. The initial discovery of sodium monofluorophosphate in 1929 was part of early explorations into fluorine chemistry. wikipedia.org However, for a period, research was heavily dominated by the synthesis of highly toxic organic esters of fluorophosphates, such as diisopropyl fluorophosphate, which became infamous as nerve gases. wikipedia.org

In recent decades, research themes have continued to diversify. The expansion into industrial applications has prompted studies on the material science aspects of SMFP, such as its role in glass formation and corrosion inhibition. whwanze.comwikipedia.org The latest evolution in research is its investigation for use in advanced batteries, reflecting a shift towards high-technology applications for this established inorganic compound. whwanze.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula FH3NaO4P B1264688 Sodium;phosphoric acid;fluoride CAS No. 39456-59-2

Properties

CAS No.

39456-59-2

Molecular Formula

FH3NaO4P

Molecular Weight

139.983 g/mol

IUPAC Name

sodium;phosphoric acid;fluoride

InChI

InChI=1S/FH.Na.H3O4P/c;;1-5(2,3)4/h1H;;(H3,1,2,3,4)/q;+1;/p-1

InChI Key

CKVCFYYFFUHCDP-UHFFFAOYSA-M

SMILES

OP(=O)(O)O.[F-].[Na+]

Canonical SMILES

OP(=O)(O)O.[F-].[Na+]

Synonyms

Acid Phosphate Fluoride
Acidulated Phosphate Fluoride
Fluoride, Acid Phosphate
Fluoride, Acidulated Phosphate
Phosphate Fluoride, Acidulated

Origin of Product

United States

Synthetic Methodologies for Sodium Monofluorophosphate and Analogous Fluorophosphates

Conventional Synthetic Approaches

Conventional methods for synthesizing sodium monofluorophosphate are well-established, primarily relying on solid-state chemistry and aqueous reactions. These techniques form the basis of industrial production.

Solid-State Reactions

Solid-state reactions represent the most common industrial route for producing sodium monofluorophosphate. These methods typically involve the high-temperature fusion of phosphate (B84403) and fluoride (B91410) precursors.

NaPO₃ + NaF → Na₂PO₃F wikipedia.org

This process is generally carried out by heating a mixture of the reactants in a furnace. google.com Variations of this melt method exist, often starting with different phosphate precursors. For instance, phosphoric acid and an alkali (like sodium carbonate or sodium hydroxide) can be reacted to first generate a sodium phosphate polymer in situ. google.com This polymer is then mixed with sodium fluoride and heated to high temperatures, typically between 680 °C and 730 °C, with a residence time of 12 to 20 minutes to yield the final product. google.com

Another approach involves reacting phosphoric anhydride (B1165640) (P₄O₁₀) and sodium carbonate (soda ash) to form sodium metaphosphate, which subsequently reacts with sodium fluoride in a molten state to produce sodium monofluorophosphate. google.com To improve reaction efficiency and lower the required temperature, fluxing agents can be incorporated. One patented method describes using sodium fluosilicate (Na₂SiF₆) as a fluxing agent, which allows the fusion reaction to proceed at a lower temperature range of 590°C to 640°C. google.com

A gaseous fluorination method has also been explored, where solid trisodium (B8492382) phosphate or disodium (B8443419) phosphate is heated in a stream of hydrogen fluoride gas. wikipedia.orggoogle.com However, controlling this reaction can be difficult, as excess hydrogen fluoride can react with the newly formed sodium monofluorophosphate. google.com

PrecursorsReaction TypeTemperatureKey FindingsReference(s)
Sodium Metaphosphate (NaPO₃), Sodium Fluoride (NaF)Solid-State FusionHigh TemperatureStandard industrial method. wikipedia.org, tiiips.com
Phosphoric Acid, Alkali, Sodium Fluoride (NaF)Solid-State Fusion680-730 °CForms a sodium phosphate polymer intermediate. google.com
Sodium Hexametaphosphate, Sodium Fluoride (NaF), Sodium Fluosilicate (Na₂SiF₆)Solid-State Fusion590-640 °CSodium fluosilicate acts as a fluxing agent to lower synthesis temperature. google.com
Phosphoric Anhydride (P₄O₁₀), Sodium Carbonate (Na₂CO₃), Sodium Fluoride (NaF)Solid-State ReactionMolten StateTwo-step reaction within a single mixture. google.com
Trisodium Phosphate (Na₃PO₄) or Disodium Phosphate (Na₂HPO₄), Hydrogen Fluoride (HF)Gaseous FluorinationHeatedDifficult to control due to potential side reactions with the product. wikipedia.org, google.com

Hydrothermal Synthesis Routes

Hydrothermal synthesis offers a solution-based alternative for producing crystalline materials. While less common for sodium monofluorophosphate, this methodology is highly relevant for the synthesis of analogous metalofluorophosphates. Research into the hydrothermal synthesis of nanoporous titanium fluorophosphates provides insight into the fundamental chemistry involved. researchgate.net

Using techniques like 19F and 31P Nuclear Magnetic Resonance (NMR) spectroscopy, studies have identified the various fluorophosphate (B79755) complex species that form in aqueous precursor solutions. researchgate.net These species are considered the primary building units that assemble into the final crystalline structure under hydrothermal conditions (high temperature and pressure). This approach allows for greater control over the structure and porosity of the resulting materials, which is particularly important for applications in catalysis and materials science. researchgate.net

Aqueous Solution Synthesis (e.g., from difluorophosphate solutions)

Sodium monofluorophosphate can be prepared in the laboratory through aqueous solution chemistry. A notable method involves the controlled hydrolysis of difluorophosphate ions (PO₂F₂⁻). When a solution containing a difluorophosphate salt is treated with a dilute sodium hydroxide (B78521) solution, one of the fluoride ions is substituted by a hydroxyl group, which then rearranges to form the monofluorophosphate ion. wikipedia.orgfluoride-history.de

The reaction is as follows:

PO₂F₂⁻ + 2 NaOH → Na₂PO₃F + H₂O + F⁻ wikipedia.org

This method provides a high-purity route to sodium monofluorophosphate in a laboratory setting. The synthesis of the starting material, sodium difluorophosphate (NaPO₂F₂), has been a subject of study, particularly for its use as an electrolyte additive in sodium-ion batteries. rsc.org Facile methods for its synthesis include the ion exchange of potassium difluorophosphate (KPO₂F₂) with a sodium salt like sodium hexafluoride (NaPF₆) or a one-step reaction between phosphorus pentoxide and sodium difluorooxalate borate. rsc.orggoogle.com

Another aqueous approach, termed liquid phase neutralization, involves reacting phosphoric acid, hydrofluoric acid, and an alkali. google.com However, this method often involves highly corrosive intermediates like hexafluorophosphoric acid, which places stringent demands on equipment and can lead to impurities in the final product due to corrosion. google.comgoogle.com

Advanced Synthesis Strategies

To overcome the limitations of conventional methods, such as high energy consumption and lack of precise control, advanced synthesis strategies are being explored. These include one-pot techniques and continuous-flow protocols.

One-Pot Synthesis Techniques

One-pot synthesis aims to improve efficiency and reduce waste by performing multiple reaction steps in a single reactor without isolating intermediates. Several patented processes for sodium monofluorophosphate production can be classified as one-pot methodologies.

One such process uses phosphoric acid, an alkali, and sodium fluoride as the starting materials. google.com The initial step involves the neutralization and polymerization of phosphoric acid and the alkali to form a sodium phosphate polymer. This is accomplished by heating to 250-350 °C in a reactor. google.com Subsequently, sodium fluoride is added to the same vessel, and the mixture is heated to a higher temperature (e.g., 590-640 °C) to induce the frit reaction that forms sodium monofluorophosphate. google.comgoogle.com This integration of steps into a single process stream simplifies the operation and reduces production costs. google.comgoogle.com

Starting MaterialsProcess DescriptionKey AdvantageReference(s)
Phosphoric Acid, Alkali, Sodium FluorideNeutralization and polymerization followed by fusion with NaF in the same reactor.Simplified operation and lower cost. google.com, google.com
Sodium Hexametaphosphate, Sodium Fluoride, Sodium FluosilicateAll components are mixed and heated together in a single furnace.Lowered reaction temperature due to fluxing agent. google.com
Phosphoric Anhydride, Sodium Carbonate, Sodium FluorideAll raw materials are mixed; an initial exothermic reaction forms the intermediate, which then reacts to form the final product upon further heating.Low energy consumption due to the use of exothermic reaction heat. google.com

Continuous-Flow Synthesis Protocols

Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for automation. rsc.org In the context of sodium monofluorophosphate synthesis, which involves high-temperature melt reactions, continuous-flow reactors can provide superior heat and mass transfer.

Patented production processes describe a continuous system where the homogenized mixture of a sodium phosphate polymer and sodium fluoride is continuously fed into the top of a reactor. google.com The mixture undergoes the frit reaction as it moves through the heated reactor, and the molten product is continuously discharged from the bottom. The residence time in the reactor is carefully controlled, typically between 12 and 20 minutes, to ensure complete reaction. google.com This approach allows for steady-state operation, leading to a more consistent product quality and higher throughput compared to batch methods. google.comgoogle.com The use of machine-assisted processing in continuous-flow systems is ideally suited to manage the temperature-sensitive nature of fluorophosphate synthesis. rsc.org

Low-Temperature and High-Efficiency Nano-Preparation Technologies

The development of low-temperature and high-efficiency technologies for producing nanomaterials has become a significant area of research, driven by the unique properties that nanoscale materials exhibit. While specific research on the low-temperature synthesis of sodium monofluorophosphate nanoparticles is not extensively detailed in the provided literature, general principles of nano-preparation can be applied. Methodologies such as chemical co-precipitation, sol-gel synthesis, and nanoprecipitation are prominent in producing other inorganic nanoparticles at or near room temperature. rsc.orggoogle.com

These techniques offer precise control over particle size, distribution, and crystallinity, which are crucial for advanced applications. For instance, a low-temperature process for preparing metal-organic framework (MOF) nanoparticles allows for tuning the average particle size by adjusting reaction conditions like temperature and reactant concentration. mdpi.com Similarly, single-phase multi-component fluorite oxide nanoparticles as small as 2-3 nm have been synthesized via chemical co-precipitation followed by peptization under mild conditions (≤80 °C). rsc.org Such approaches are advantageous as they are often less costly and more environmentally friendly than methods requiring high temperatures. mdpi.com The synthesis of nano-carbon materials has also been achieved at temperatures as low as 400 °C using catalyst-assisted chemical vapor deposition. rsc.org

The nanoprecipitation method, which relies on the self-assembly of components, is noted for being a simple and scalable technique for preparing liposomes and could be adapted for other nanomaterials. google.com Applying these principles to sodium monofluorophosphate would likely involve the controlled reaction of soluble phosphate and fluoride precursors in a solution phase under carefully managed conditions to induce the precipitation of nanoparticles. This approach could yield high-purity, high-surface-area SMFP, potentially enhancing its performance in specialized applications.

Mechanochemical Fabrication Protocols

Mechanochemistry utilizes mechanical energy, typically through grinding or ball milling, to induce chemical reactions in the solid state. google.com This solvent-free approach offers significant advantages, including faster reaction kinetics, simpler handling, and the ability to use poorly soluble reactants that are unreactive in solution. acs.org These protocols are considered environmentally friendly and have been classified by IUPAC as a key chemical innovation. google.com

While the direct mechanochemical synthesis of sodium monofluorophosphate is not explicitly detailed in the available research, the principles are highly applicable. The industrial production of SMFP involves the reaction of solid sodium metaphosphate with sodium fluoride at high temperatures. wikipedia.orgmdpi.com A mechanochemical protocol would involve milling these solid precursors together. The mechanical force would create fresh reactive surfaces, reduce particle size, and provide the activation energy necessary to initiate the reaction and form the P-F bond, potentially at much lower temperatures than conventional thermal methods.

Mechanochemical methods have been successfully employed for various solid-state transformations, including the synthesis of complex organometallic compounds and halogen-bonded cocrystals. acs.orggoogle.com For example, tris-cyclometalated iridium(III) complexes have been synthesized rapidly in a two-step mechanochemical process, showcasing the efficiency of this solid-state approach. acs.org Similarly, reactions involving the activation of strong C-F bonds have been achieved through ball milling, demonstrating the power of mechanochemistry to drive challenging transformations. nih.gov A mechanochemical approach to SMFP could therefore offer a more energy-efficient and scalable production route. google.com

Mechanistic Investigations of Fluorophosphate Formation

The formation of the P-F bond in fluorophosphates is a complex process governed by several potential reaction mechanisms. The specific pathway depends on the nature of the phosphate precursor, the fluorinating agent, and the presence of any catalysts. Understanding these mechanisms is crucial for optimizing synthetic routes and designing new fluorophosphate-containing molecules.

Role of Fluorinating Reagents and Catalysts (e.g., CsF, CuCl₂, Polyvalent Metal Ions)

Fluorinating Reagents: A variety of fluoride sources are used in synthesis. Cesium fluoride (CsF) is a highly reactive source of the fluoride anion because it is highly dissociated. It is moderately basic and can serve as both a fluoride source and a base in organic reactions. In the context of phosphate chemistry, CsF has been shown to modulate the regioselectivity of transesterification reactions, suggesting it can influence the steric environment around the phosphorus center. wikipedia.org Other alkali metal fluorides like sodium fluoride (NaF) are common in industrial processes, such as in the high-temperature synthesis of SMFP from sodium metaphosphate. wikipedia.orgmdpi.com

Catalysts: Transition metals are widely used to catalyze fluorination reactions. Copper and its compounds are particularly notable. mdpi.com Copper-catalyzed reactions can facilitate the fluorination of C-H bonds and aryl halides, often proceeding through a Cu(I)/Cu(III) catalytic cycle. nih.gov In these mechanisms, an active Cu(I) species undergoes oxidative addition with a substrate, followed by reductive elimination to form the C-F bond. While direct examples for P-F bond formation are less common, the principles suggest that a copper catalyst could facilitate the coupling of a phosphate moiety with a fluoride source. For example, methods have been developed for copper-catalyzed fluorination using AgF as the nucleophilic fluoride source. nih.gov Polyvalent metal ions can also play a role; for instance, in the synthesis of fluorophosphate cathode materials, a fluorine-compensating strategy has been proposed to create a fluorine-rich atmosphere that facilitates the formation of the desired product.

ReagentFormulaKey CharacteristicsTypical RoleReference
Sodium FluorideNaFCommon, inexpensive industrial chemical.Nucleophilic fluoride source in high-temperature synthesis. wikipedia.orgmdpi.com
Cesium FluorideCsFHighly reactive fluoride source, moderately basic.Fluoride source and base; can control regioselectivity. wikipedia.org
Hydrogen FluorideHFHighly corrosive and toxic gas or liquid.Fluoride source for treating phosphate precursors. wikipedia.org
Silver FluorideAgFUsed in conjunction with transition metal catalysts.Nucleophilic fluoride source in copper-catalyzed reactions. nih.gov

Electrophilic Displacement Reactions

In an electrophilic displacement mechanism for fluorophosphate formation, a phosphate precursor bearing a nucleophilic oxygen atom attacks an electrophilic fluorine source. The fluorinating agent in this scenario is a species that can deliver a "F+" equivalent. While this pathway is less commonly cited for SMFP synthesis compared to nucleophilic routes, it is a fundamental mechanism in organofluorine chemistry.

Reagents such as Selectfluor (F-TEDA-BF₄) are powerful electrophilic fluorinating agents. They feature an N-F bond that serves as a controllable source of electrophilic fluorine. The reaction proceeds via the attack of a nucleophile—in this case, an oxygen atom of a phosphate or polyphosphate precursor—on the electrophilic fluorine atom of the reagent. This displaces the nitrogen-containing leaving group and forms the P-F bond. This type of reaction is crucial for the synthesis of many complex fluorinated organic molecules and demonstrates a potential, albeit less conventional, route to fluorophosphates.

Nucleophilic Displacement Reactions

Nucleophilic displacement is the most common and industrially relevant mechanism for the synthesis of sodium monofluorophosphate. wikipedia.org This mechanism involves a nucleophilic fluoride ion (F⁻) attacking an electrophilic phosphorus center, displacing a leaving group.

The primary industrial synthesis of SMFP is a clear example of this pathway: NaPO₃ + NaF → Na₂PO₃F wikipedia.org

In this reaction, the fluoride anion from sodium fluoride acts as the nucleophile. It attacks a phosphorus atom within the polymeric chain of sodium metaphosphate (a polyphosphate), leading to the scission of a P-O-P pyrophosphate bond and the formation of the P-F bond in the monofluorophosphate anion (PO₃F²⁻). wikipedia.org A similar nucleophilic pathway is the hydrolysis of difluorophosphate ions (PO₂F₂⁻) with a base like sodium hydroxide, where a hydroxide ion attacks the phosphorus, and in a subsequent step, a fluoride ion is displaced. wikipedia.org More broadly, a novel strategy for synthesizing fluorophosphate materials involves the nucleophilic cleavage of strong C-F bonds in polytetrafluoroethylene (PTFE) to generate a fluorine source in situ. This S_N2-type reaction underscores the utility of nucleophilic pathways in forming fluorophosphate compounds under various conditions.

Oxidative Coupling Mechanisms

Oxidative coupling is a mechanism primarily mediated by transition metal catalysts, where the metal center's oxidation state changes during the catalytic cycle. While not a standard mechanism for SMFP synthesis, it represents a potential pathway for forming P-F bonds in more complex fluorophosphate analogues, particularly those involving aryl or alkyl groups.

In a hypothetical oxidative coupling mechanism for fluorophosphate formation, a low-valent transition metal catalyst, such as Cu(I) or Pd(0), would first react with a phosphate precursor in an oxidative addition step. This would form a higher-valent metal-phosphate intermediate. Subsequently, this intermediate would react with a fluoride source. The final step would be a reductive elimination, where the P-F bond is formed, and the metal catalyst is regenerated in its initial low-valent state. Copper-catalyzed fluorination reactions, which often proceed via a Cu(I)/Cu(III) manifold, are a well-studied example of this type of process for C-F bond formation and provide a mechanistic framework that could potentially be adapted for P-F bond formation.

MechanismKey FeatureRole of PhosphateRole of FluorineTypical Precursors
Electrophilic DisplacementPhosphate attacks an "F+" source.NucleophileElectrophilePhosphate/Polyphosphate + Electrophilic Fluorinating Agent (e.g., Selectfluor)
Nucleophilic DisplacementFluoride attacks the phosphorus center.ElectrophileNucleophileSodium Metaphosphate + Sodium Fluoride wikipedia.org
Oxidative CouplingTransition metal-catalyzed bond formation via a change in oxidation state.Coupling PartnerCoupling PartnerOrganophosphate + Fluoride Source (metal-catalyzed)

Synthesis of Specific Sodium Fluorophosphate Phases

The preparation of distinct sodium fluorophosphate compounds requires tailored synthetic strategies. The following subsections elaborate on the methodologies for synthesizing hydrated sodium monofluorophosphates, mixed-metal sodium fluorophosphates, and sodium vanadium fluorophosphates.

The synthesis of hydrated sodium monofluorophosphates, such as NaHPO₃F·2.5H₂O and Na₂PO₃F·10H₂O, has been achieved through aqueous solution methods. The crystal structures of these compounds were determined using single-crystal X-ray diffraction at a temperature of 160 K. researchgate.net

NaHPO₃F · 2.5 H₂O (I) is monoclinic with the space group C2/c. researchgate.net Its structure features branched spiral chains formed by O-H···O hydrogen bonding between the HPO₃F tetrahedra. researchgate.net

Na₂PO₃F · 10 H₂O (II) crystallizes in the monoclinic space group P2₁/c. researchgate.net This highly hydrated structure is analogous to mirabilite (Na₂SO₄·10H₂O). acs.org

The synthesis and crystallographic data for these hydrated sodium monofluorophosphates are summarized in the table below.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
(I)NaHPO₃F · 2.5 H₂OMonoclinicC2/c19.112(4)5.341(1)12.727(3)110.18(3)1219.4(4)8
(II)Na₂PO₃F · 10 H₂OMonoclinicP2₁/c11.380(3)10.234(2)13.051(4)106.49(3)1457.4(7)4

Table 1: Crystallographic Data for Hydrated Sodium Monofluorophosphates at 160 K. researchgate.net

Mixed-metal sodium fluorophosphates of the general formula Na₂MPO₄F (where M is a transition metal such as Fe, Co, or Ni) are of interest for their electrochemical properties.

Sodium Iron Fluorophosphate (Na₂FePO₄F): This compound has been synthesized using a solvothermal combustion technique with Fe(III) precursors. conicet.gov.ar This method results in a one-step formation of a carbon-coated product. conicet.gov.ar The process involves a carbothermal reduction where the Fe(III) intermediate is transformed into the desired Fe(II) fluorophosphate upon annealing at 600 °C. conicet.gov.ar The resulting Na₂FePO₄F has an orthorhombic structure with the space group Pbcn. conicet.gov.ar

A simple dissolution/evaporation route has also been employed to synthesize sodium transition metal fluorophosphate-doped sulfates, Na₂M(SO₄)₂-x(PO₃F)x·2H₂O (M = Fe, Co). bham.ac.uk This was achieved by the partial substitution of sodium sulfate (B86663) with sodium fluorophosphate in an aqueous solution containing the respective transition metal sulfate. bham.ac.uk

CompoundSynthetic MethodPrecursorsKey Findings
Na₂FePO₄FSolvothermal CombustionFe(III) precursors, carbonaceous fuelsOne-step synthesis of carbon-coated Na₂FePO₄F with an orthorhombic structure (space group Pbcn). conicet.gov.ar
Na₂M(SO₄)₂-x(PO₃F)x·2H₂O (M=Fe, Co)Dissolution/EvaporationMSO₄·yH₂O, Na₂SO₄, Na₂PO₃FSuccessful synthesis of fluorophosphate-doped sulfates. bham.ac.uk

Table 2: Synthesis of Mixed-Metal Sodium Fluorophosphates.

Sodium vanadium fluorophosphates, particularly Na₃V₂(PO₄)₂F₃ (NVPF), are promising cathode materials for sodium-ion batteries. rsc.orgsciopen.com Various synthetic methods have been developed to produce this material, each influencing its final properties.

Solid-State Synthesis: This method typically involves the direct heat treatment of stoichiometric amounts of precursors like NaF and VPO₄. researchgate.net In situ X-ray diffraction has shown that Na₃V₂(PO₄)₂F₃ forms at temperatures up to 500 °C. researchgate.net Above this temperature, side reactions can lead to the formation of other phases like Na₃V₂(PO₄)₃. rsc.orgresearchgate.net

Hydrothermal Synthesis: This technique involves reacting precursors in an aqueous solution under elevated temperature and pressure. A rapid synthesis of Na₃V₂O₂ₓ(PO₄)₂F₃₋₂ₓ has been achieved in as little as 2 hours at 170 °C in a NaH₂PO₄–VOSO₄–NaF–H₂O system. mdpi.com The fluorine content in the final product can be controlled by adjusting the synthesis time. mdpi.com Microwave-assisted hydrothermal synthesis has also been reported. sciopen.com

Solvothermal Synthesis: This method is similar to the hydrothermal route but uses a non-aqueous solvent. Na₃V₂(PO₄)₂F₃ has been prepared via solvothermal synthesis at 240 °C using benzyl (B1604629) alcohol as the solvent. mdpi.com Another approach utilized a mixed solvent of tetraglycol (B153818) and lactic acid at 150 °C. mdpi.com

Sol-Gel Method: This technique can also be used for NVPF synthesis. rsc.org However, it has been noted that this method may introduce oxygen atoms into the fluorine sites of the crystal structure, resulting in the formation of Na₃V₂(PO₄)₂F₃₋yO_z. rsc.org

Synthetic MethodKey FeaturesResulting Product
Solid-StateHigh-temperature reaction of solid precursors. researchgate.netRelatively pure Na₃V₂(PO₄)₂F₃, but can lead to impurities at higher temperatures. rsc.orgresearchgate.net
HydrothermalAqueous reaction under pressure. mdpi.comCan produce highly crystalline Na₃V₂O₂ₓ(PO₄)₂F₃₋₂ₓ rapidly. mdpi.com
SolvothermalNon-aqueous solvent reaction under pressure. mdpi.comYields Na₃V₂(PO₄)₂F₃ at varying temperatures depending on the solvent. mdpi.com
Sol-GelCan lead to oxygen substitution in the final product. rsc.orgNa₃V₂(PO₄)₂F₃₋yO_z. rsc.org

Table 3: Comparison of Synthetic Methods for Sodium Vanadium Fluorophosphates.

Crystallographic and Solid State Investigations of Sodium Fluorophosphate Systems

Determination of Crystal Structures

The determination of the crystal structure of sodium fluorophosphates relies on X-ray diffraction methods, which map the electron density within the crystal lattice. These techniques are the cornerstone for elucidating the three-dimensional atomic arrangement.

Single-crystal X-ray diffraction is a powerful technique for obtaining precise crystal structures. mantidproject.org While comprehensive single-crystal studies on sodium monofluorophosphate (Na₂PO₃F) itself are not as extensively reported as for some other salts, the principles of this method are crucial for structural elucidation in the broader class of fluorophosphates. smolecule.commdpi.com In this method, a single, well-ordered crystal is exposed to an X-ray beam, and the resulting diffraction pattern provides the data needed to determine atomic coordinates, bond lengths, and bond angles with high precision. nih.govelsevierpure.com For many complex inorganic compounds, including various monofluorophosphates, single-crystal X-ray diffraction has been instrumental in identifying the exact arrangement of atoms and the symmetry of the unit cell. mdpi.com

Powder X-ray diffraction (XRD) is a widely used technique for the characterization of polycrystalline materials, including sodium monofluorophosphate. chembk.comresearchgate.net This method is essential for routine phase identification, confirming the synthesis of the desired compound and assessing its purity. The XRD pattern of a crystalline solid provides a distinct "fingerprint" based on the positions and intensities of the diffraction peaks. researchgate.netresearchgate.net For Na₂PO₃F, a calculated powder diffraction pattern can be generated from its known crystal structure, which can then be compared with experimental data to verify the material's identity and crystalline nature. materialsproject.org The technique is also valuable for time-resolved studies of structural transformations that may occur under different conditions. arizona.edu

The crystal structure of disodium (B8443419) monofluorophosphate (Na₂PO₃F) has been identified as belonging to the orthorhombic crystal system. materialsproject.org Specifically, it crystallizes in the non-centrosymmetric space group P2₁2₁2₁. materialsproject.orgrsc.org The space group defines the symmetry operations that describe the arrangement of atoms within the unit cell. mantidproject.org The lattice parameters, which define the size and shape of this unit cell, have been determined for Na₂PO₃F. materialsproject.org In contrast, other related fluorophosphate (B79755) compounds, such as disilver monofluorophosphate (Ag₂PO₃F), crystallize in different systems, for example, the monoclinic space group C2/c. smolecule.com

Table 1: Crystallographic Data for Sodium Monofluorophosphate (Na₂PO₃F). materialsproject.org
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Lattice Parameter a5.505 Å
Lattice Parameter b7.025 Å
Lattice Parameter c19.231 Å
Angle α90.000°
Angle β90.000°
Angle γ90.000°

Structural Features and Coordination Environments

Table 2: Mean Bond Characteristics of the PO₃F²⁻ Anion. mdpi.com
Bond/AngleMean Value
P–O Bond Length1.506(13) Å
P–F Bond Length1.578(20) Å
O–P–O Angle113.7(1.7)°
O–P–F Angle104.8(1.7)°

In the crystal structure of Na₂PO₃F, the sodium cations (Na⁺) are situated within a three-dimensional network and are coordinated by oxygen and fluorine atoms from the neighboring PO₃F²⁻ tetrahedra. materialsproject.org The structure contains four crystallographically distinct Na⁺ sites, leading to varied coordination environments. materialsproject.org These coordination polyhedra are defined by the number of nearest neighbors and the corresponding bond distances. For instance, one sodium site is found in an 8-coordinate environment, bonded to seven oxygen atoms and one fluorine atom. materialsproject.org Another distinct site features a sodium ion in a 6-coordinate geometry, bonded to five oxygen atoms and one fluorine atom. materialsproject.org The specific Na-O and Na-F bond distances vary depending on the particular coordination environment.

Table 3: Selected Sodium Coordination Environments in Na₂PO₃F. materialsproject.org
Na⁺ SiteCoordination NumberCoordinating AtomsBond Distance Range
Site 187 x O, 1 x FNa–O: 2.42–3.02 Å; Na–F: 2.32 Å
Site 265 x O, 1 x FNa-O and Na-F distances are specific to this polyhedron.

Crystal Growth Mechanisms and Morphology Control

Anisotropic Growth and Nanosheet Formation

The growth of sodium fluorophosphate crystals can exhibit anisotropic behavior, leading to the formation of specific morphologies such as nanosheets. Anisotropic growth occurs when the growth rates of different crystallographic faces are unequal. This phenomenon is often influenced by the intrinsic crystal structure and the synthesis conditions. In materials with one-dimensional (1D) crystal structures, such as Sb₂Se₃, gentle exfoliation techniques can produce highly anisotropic nanosheets. researchgate.net This principle of anisotropic growth is also applicable to other complex oxide systems. For instance, the synthesis of CsₓWO₃₋δ nanocrystals has demonstrated that controlling precursor injection rates can lead to anisotropic growth, resulting in rod-shaped particles due to the material's intrinsic structural anisotropy. nih.govchemrxiv.org The formation of walnut-shaped nanocapsules through oblique angle deposition further illustrates how controlled anisotropic growth can generate complex nanostructures. mdpi.com

Influence of Surface Energy and Directional Collision

Surface energy plays a critical role in crystal growth and morphology. Lowering the crystal surface free energy can influence the nucleation and growth of specific crystal phases. researchgate.net In dendritic crystal growth, even small amounts of surface energy can significantly affect the nonlinear dynamics of the growing interface. aps.org The interplay between surface energy and other factors like anisotropy and singularity strength can dictate the final crystal shape. aps.org Directional collision and the shadowing effect during deposition processes, such as oblique angle deposition, can also strongly influence the growth and morphology of nanostructures. nih.gov These principles suggest that by controlling the surface energy and the directionality of particle or precursor flux, the morphology of sodium fluorophosphate crystals, including the formation of nanosheets, can be precisely controlled.

Role of Additives in Crystal Growth (e.g., Carbon Additives)

Additives can significantly influence the crystal growth, morphology, and properties of materials. In the context of sodium fluorophosphate and related electrode materials, carbon additives are frequently used. During synthesis, residual carbon is often present, which can impact the material's electrochemical performance. psu.edu The presence of carbon can create a conductive network, improving electronic conductivity.

More broadly, the use of additives to modify crystal growth is a well-established strategy. For example, in the modification of magnesium slag, additives like BaO, B₂O₃, and P₂O₅ can inhibit the nucleation of certain phases and stabilize others, leading to improved properties. researchgate.net Similarly, halide ions have been shown to be critical in passivating and suppressing the growth of specific crystal facets during the synthesis of CsₓWO₃₋δ nanocrystals, enabling shape control. nih.govchemrxiv.org This highlights the potential of using specific additives to tailor the crystal growth and morphology of sodium fluorophosphate for desired applications.

Structural Stability and Phase Transitions in Solid-State Systems

Structural Evolution upon Ion Extraction/Insertion

The structural stability and evolution of sodium fluorophosphate systems during the extraction and insertion of sodium ions are critical for their application in sodium-ion batteries. The framework of these materials must remain stable throughout the charge and discharge cycles to ensure long-term performance.

Studies on related polyanionic cathode materials, such as NaₓFe₁₋yMnᵧPO₄, reveal that the stability of the structure upon desodiation is influenced by the ordering of Na-vacancies and the charge ordering of the transition metal cations. nih.govnih.gov The presence of intermediate phases during the extraction/insertion process can help buffer the volume changes, contributing to better electrochemical performance. nih.govnih.gov

In the case of vanadium-based fluorophosphates like NaₓV₂(PO₄)₂F₃, the material exhibits high stability across various states of sodium content. acs.org The framework does not collapse upon sodium extraction, a significant advantage over some layered cathode materials. acs.org However, the stability at full sodiation and desodiation can be a limiting factor. acs.org The evolution of the crystal structure during ion exchange is a key area of research, as seen in the synthesis of LiVPO₄F from NaVPO₄F. psu.edu

The study of phase transitions in related systems provides further insight. For instance, NaSICON-type compounds undergo phase transitions driven by the ordering and disordering of the mobile cations. nih.gov Similarly, investigations into Na₂U₂O₇ show that different polymorphs can exist, with phase transitions occurring at specific temperatures. rsc.org These transitions are often first-order, characterized by a discontinuity in lattice parameters. nih.gov Understanding these structural transformations is essential for designing stable and high-performance sodium fluorophosphate-based materials.

Table 2: Summary of Structural Evolution and Stability Findings
SystemKey Findings on Structural Evolution and StabilityReference
NaₓFe₁₋yMnᵧPO₄Stability influenced by Na-vacancy and charge ordering. Intermediate phases buffer volume changes. nih.govnih.gov
NaₓV₂(PO₄)₂F₃High framework stability during Na extraction/insertion; no layer collapse. Stability limits at full sodiation/desodiation. acs.org
NaVPO₄F / LiVPO₄FStructural integrity maintained during ion exchange synthesis. psu.edu
NaSICON-type compoundsPhase transitions driven by order-disorder phenomena of conducting cations. nih.gov
Na₂U₂O₇Existence of multiple polymorphs with temperature-dependent phase transitions. rsc.org

Defect Chemistry and Its Impact on Structure

The electrochemical properties and structural stability of sodium fluorophosphate systems are intrinsically linked to their defect chemistry. Defects, which are interruptions in the perfect periodic arrangement of atoms in a crystal, can be categorized as either stoichiometric or off-stoichiometric. In the context of materials like sodium vanadium fluorophosphate (Na₃V₂(PO₄)₂F₃), investigations have shown that off-stoichiometric defects, which alter the elemental composition, are often more favorable than stoichiometric defects (like Frenkel or Schottky pairs) that preserve it. acs.org

The concentration and type of defects are not static; they are highly dependent on the sodium chemical potential, which corresponds to the applied voltage during electrochemical cycling. acs.org At various states of charge (i.e., different levels of sodium content), the energy required to form a defect changes. Computational studies have revealed that during sodium insertion or extraction, off-stoichiometric defects are predicted to dominate the population of mobile defects within the structure. acs.org These defects are crucial for ionic mobility, as diffusion in a perfect, ordered lattice is often energetically prohibitive. acs.org The presence of a strong ordering of sodium ions and vacancies can impede the formation of mobile defects, leading to a significant drop in sodium diffusivity at specific stoichiometric compositions. acs.orgresearchgate.net

Table 1: Activation Energy for Sodium Diffusion in NaₓV₂(PO₄)₂F₃

This table presents the calculated activation energies for sodium diffusion at different sodium concentrations (x) in NaₓV₂(PO₄)₂F₃, as derived from ab initio molecular dynamics. The data highlights how ion mobility is influenced by the stoichiometry, which in turn relates to the defect landscape. acs.org

Investigations of Cation-Disordered Polyanion Frameworks

Regulating the degree of order within the crystal framework is a key strategy for optimizing the performance of sodium fluorophosphate materials. nih.gov Investigations into cation-disordered polyanion frameworks often involve strategic doping with aliovalent cations to intentionally disrupt the native cation ordering and study the resulting effects on structure and ion transport. nih.govresearchgate.net This approach helps to disentangle the intertwined effects of electrostatic interactions and structural ordering, which act as kinetic constraints on sodium diffusivity. researchgate.netnwpu.edu.cn

A notable study on Na₃V₂(PO₄)₂O₂F (NVPOF) utilized magnesium (Mg²⁺) and zinc (Zn²⁺) as dopants to probe the influence of structural disorder. nih.govresearchgate.net Crystal structure analysis combined with theoretical modeling revealed that the two dopants had distinct effects. A small amount of Zn²⁺ was found to substitute at the sodium sites, which created sodium vacancies for charge balance. nih.gov In contrast, a higher concentration of Mg²⁺ was incorporated at both the sodium and vanadium sites. nih.govresearchgate.net This dual-site doping introduced additional sodium ions into the structure for charge compensation. nih.gov

The consequence of this engineered cation disorder was a significant enhancement in electrochemical properties. The Mg²⁺-doped material, despite encountering larger electrostatic repulsive forces due to the higher dopant concentration, exhibited a sodium diffusivity up to three times higher than its Zn²⁺-doped counterpart. nih.govresearchgate.net This demonstrates that intentionally creating structural disorder to lower the defect formation energy can be a more effective strategy for improving ion mobility than simply attempting to lower electrostatic repulsion. researchgate.netnwpu.edu.cn These investigations show the superiority of regulating the framework's degree of order to enhance the electrochemical performance of polyanionic cathode materials. nih.gov

Table 2: Doping Strategies and Their Effects on Cation Disorder in NVPOF

This table summarizes the findings from a comparative study on doping Na₃V₂(PO₄)₂O₂F (NVPOF) with Zn²⁺ and Mg²⁺. It details the substitution mechanisms and the ultimate impact on sodium ion diffusivity, highlighting the role of engineered cation disorder. nih.govresearchgate.net

Theoretical and Computational Studies on Sodium Fluorophosphate

Simulation of Ion Transport and Diffusivity

The rate at which sodium ions can move through the crystal structure is a critical factor determining the power capability of a battery. Molecular dynamics (MD) simulations and methods like the Nudged Elastic Band (NEB) are used to simulate ion transport pathways and calculate diffusivity and activation energies.

Atomistic simulations have been extensively used to map the diffusion pathways of sodium ions in fluorophosphate (B79755) materials. In Na3Fe2(PO4)3, sodium ion migration is predicted to occur within the bc-plane with a calculated activation energy of 0.45 eV. semanticscholar.org For olivine-type NaFePO4, the lowest energy diffusion path is along the nih.gov direction with an even lower activation energy of 0.30 eV. semanticscholar.orgresearchgate.net In contrast, Na2FePO4F is predicted to have two-dimensional (2D) Na+ conduction in the interlayer plane with a similarly low activation energy. researchgate.net

MD simulations can also calculate the sodium ion diffusion coefficient (DNa+). For Na4Fe3(PO4)2P2O7, the calculated diffusion coefficient is 6.1 x 10⁻¹¹ cm²/s, which is comparable to other sodium-ion cathode materials. researchgate.net These computational findings are often validated against experimental techniques like electrochemical impedance spectroscopy. For amorphous NaFePO4, simulations have shown that amorphization significantly reduces the sodium migration energy from ~1.6 eV in the crystalline form to as low as 0.65-0.77 eV, explaining the enhanced rate performance of the amorphous material. researchgate.net Furthermore, Climbing Image Nudged Elastic Band (CI-NEB) calculations have demonstrated that doping Na2FePO4F with manganese can lead to a significant drop in diffusion energy barriers, facilitating easier Na+ transport within the lattice. researchgate.net

Calculated Sodium Ion Diffusion Properties in Fluorophosphate Materials
CompoundComputational MethodDiffusion PathwayActivation Energy (eV)Diffusion Coefficient (cm²/s)
Na3Fe2(PO4)3Atomistic Simulationbc-plane0.45-
NaFePO4 (Olivine)Computational Modeling nih.gov direction0.30-
Na2FePO4F-2D (interlayer plane)Low-
Na4Fe3(PO4)2P2O7Molecular Dynamics (MD)3D network-6.1 x 10⁻¹¹
NaFePO4 (Amorphous)Static Bond Valence Site Energy Landscape1D and 2D paths0.65 - 0.77-

Role of Structural Ordering in Limiting Diffusion

Theoretical and computational models have identified the ordering of sodium ions (Na⁺) within the crystal structure of sodium fluorophosphates as a significant barrier to ion diffusion. nih.gov In materials such as NaₓV₂(PO₄)₂F₃, a strong ordering of Na⁺ ions can occur at certain concentrations, particularly near the x = 1 composition. berkeley.edu This ordering minimizes the presence of mobile defects within the structure, which are crucial for ion transport. berkeley.edu As a result, sodium diffusivity drops precipitously, limiting the material's ability to be charged or discharged efficiently. berkeley.edu

Studies on Na₃V₂(PO₄)₂O₂F (NVPOF) have further explored the kinetic constraints imposed by both electrostatic interactions and Na⁺-ordering. nih.gov By doping the material with magnesium (Mg²⁺), researchers were able to regulate the degree of order in the framework. nih.gov Theoretical modeling and crystal structure analysis showed that this doping strategy introduced structural disorder. nih.gov The result was a significant enhancement in Na⁺ diffusivity, up to three times higher, even in the presence of increased repulsive forces. nih.gov This work highlights that managing the structural ordering is a key strategy to improve the diffusion properties of fluorophosphate-based cathode materials. nih.gov

Computational Insights into Ion-Exchange Processes

Computational studies provide valuable insights into how ion-exchange processes, such as doping with different ions, can modify the properties of sodium fluorophosphates. Theoretical modeling has been used to understand the effects of doping NVPOF with ions like zinc (Zn²⁺) and magnesium (Mg²⁺). nih.gov These computational analyses reveal how dopants are incorporated into the crystal lattice and how they influence Na⁺ mobility. nih.gov

For instance, modeling showed that a small amount of Zn²⁺ (0.6 at% of Na) dopes at the Na-site, creating Na-vacancies. nih.gov In contrast, a much higher concentration of Mg²⁺ was found to dope (B7801613) at both the Na- and V-sites, which introduces additional Na⁺ for charge compensation. nih.gov This difference in doping mechanism, elucidated through computational modeling, explains the superior Na⁺ storage properties and higher diffusivity of the Mg²⁺-doped material compared to its Zn²⁺-doped counterpart. nih.gov These insights are crucial for designing new materials with enhanced performance by strategically modifying their composition through ion exchange.

Thermodynamic and Kinetic Modeling of Chemical Reactions

Exploration of Underlying Electrochemical Mechanisms

Thermodynamic and kinetic modeling are essential tools for investigating the electrochemical mechanisms that govern the functioning of sodium fluorophosphates in applications like sodium-ion batteries. These models help to understand the complex interplay of factors that determine a material's capacity and voltage. In NaₓV₂(PO₄)₂F₃, for example, only two-thirds of the sodium could be reversibly extracted in early studies. berkeley.edu Computational modeling helped to determine that this limitation arises from a combination of high voltage for a specific oxidation reaction and a sharp drop in sodium diffusivity. berkeley.edu

Further investigations into phases like Na₁.₅VOPO₄F₀.₅ have identified two distinct voltage plateaus at 3.6 and 4.0 V versus Na⁺/Na, which are characteristic of two-phase transitions during sodium insertion. researchgate.net However, these studies also revealed that the reversible capacity is limited, and high voltage phenomena can lead to issues like electrolyte degradation. researchgate.net These findings, supported by computational analysis, provide a deeper understanding of the reaction pathways and limitations within these materials.

Predictions of Redox Couples and Associated Voltages

A key application of computational modeling is the prediction of redox couples and their corresponding voltages, which are fundamental to the energy density of battery materials. For sodium fluorophosphates containing vanadium, the V³⁺/V⁴⁺ and V⁴⁺/V⁵⁺ redox couples are of particular interest. The V³⁺/V⁴⁺ couple in Na₃V₂(PO₄)₃ (NVP) materials typically operates around 3.35 V vs. Na⁺/Na. researchgate.net

Computational studies have predicted that the V⁴⁺/V⁵⁺ redox couple in fluorophosphates occurs at a much higher voltage, close to 5 V. acs.org While this high voltage could significantly boost energy density, it also presents a major challenge as it exceeds the stability window of currently available sodium-ion battery electrolytes. researchgate.netacs.org Density functional theory (DFT) calculations have been employed to refine these voltage predictions. For instance, in NaₓV₂(PO₄)₂F₃, a Ueff value of 4.0 eV applied to vanadium in calculations has been shown to reproduce experimental voltage curves accurately, although a value of 3.1 eV provides more reliable energies for competing reactions, with a consistent voltage offset of about 0.4 V. berkeley.edu Doping has also been computationally explored as a way to enhance voltage; for example, doping Na₂FePO₄F with manganese was predicted to increase the average voltage. researchgate.net

Redox CouplePredicted Voltage (vs. Na⁺/Na)Material SystemNotes
V³⁺/V⁴⁺~3.35 VNa₃V₂(PO₄)₃ (NVP)Standard operating voltage for NVP-based cathodes. researchgate.net
V⁴⁺/V⁵⁺~4.0 VNVP-based materialsActivation of this couple is a key focus for increasing energy density. researchgate.net
V⁴⁺/V⁵⁺~5 VNaₓV₂(PO₄)₂F₃This high voltage exceeds the stability of current electrolytes. berkeley.eduacs.org
-3.6 V and 4.0 VNa₁.₅VOPO₄F₀.₅Two distinct voltage plateaus indicating bi-phasic transitions. researchgate.net

Computational Evaluation of Competing Phase Reactions

To assess the viability of a material for reversible sodium intercalation, it is crucial to evaluate the stability of its framework at various states of charge. Computational methods are used to identify potential decomposition pathways and competing phase reactions that could degrade the material over time. acs.org By comparing the energy of the sodium fluorophosphate structure against a large database of known and predicted inorganic compounds, researchers can determine its thermodynamic stability. acs.org

For the NaₓV₂(PO₄)₂F₃ system, computational evaluations have been performed across its entire compositional range to understand the limits on reversible sodium extraction. acs.org These studies help to explain why extracting sodium beyond a certain point might lead to irreversible phase transitions or decomposition of the host structure. This analysis is critical for improving the cycling stability and extending the usable capacity of fluorophosphate cathode materials. berkeley.edu

High-Throughput Computational Screening for Novel Fluorophosphate Materials

High-throughput computational screening has emerged as a powerful strategy for accelerating the discovery of new materials, including novel fluorophosphates. nih.govrsc.org This approach leverages computational power to evaluate vast chemical spaces and identify promising candidate compounds with desired properties, significantly reducing the time and cost associated with traditional experimental methods. nih.govarxiv.org

In the context of fluorophosphates, this screening methodology can be used to systematically explore the effects of various elemental substitutions (both cation and anion) on properties like voltage, ionic conductivity, and structural stability. By creating large virtual libraries of hypothetical fluorophosphate compounds and calculating their key performance metrics, researchers can quickly pinpoint the most promising materials for further experimental synthesis and testing. This method can guide the design of future materials by, for example, identifying dopants that could enhance Na⁺ diffusion or favorably alter the voltage of redox couples. berkeley.edursc.org The integration of machine learning and artificial intelligence with these screening platforms is further enhancing predictive accuracy and uncovering complex relationships within the data, paving the way for the rational design of next-generation fluorophosphate materials. nih.gov

Analytical Methodologies for Fluorophosphate Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of fluorophosphates and their related ionic species.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Fluorophosphates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While many fluorophosphates are not inherently volatile, GC-MS can be employed for the analysis of certain volatile organophosphates, which may be present as impurities or decomposition products. shimadzu.comnih.gov For instance, in the context of lithium-ion battery electrolytes, GC-MS is utilized to detect volatile fluorine-containing organophosphates that can signal electrolyte decomposition. shimadzu.com However, the high reactivity of some fluorine compounds, like hydrogen fluoride (B91410) (HF) and phosphoryl fluoride (POF3), can pose challenges as they can degrade the stationary phase of the GC column. researchgate.net Therefore, the choice of column and analytical conditions is critical. For the analysis of various neutral per- and polyfluoroalkyl substances (PFASs), a semi-polar GC column has been shown to provide adequate separation. nih.gov

Ion Chromatography (IC) Coupled with Mass Spectrometry (ESI-MS, ICP-MS) for Ionic Species

Ion Chromatography (IC) is a premier technique for the separation and quantification of ionic species like monofluorophosphate, fluoride, and phosphate (B84403). lcms.czthermofisher.com When coupled with mass spectrometry (MS), it provides enhanced sensitivity and selectivity.

IC-ESI-MS: The coupling of IC with Electrospray Ionization Mass Spectrometry (IC-ESI-MS) is particularly effective for the analysis of thermal decomposition products of electrolytes containing hexafluorophosphate (B91526) (PF6-). nih.gov This method allows for the separation and identification of various organophosphates formed during the aging of these electrolytes. nih.gov Chemical derivatization techniques can be employed to enhance the signal intensity of organophosphorus acids in LC-ESI-MS/MS analysis, significantly improving detection limits. nih.govmdpi.com

IC-ICP-MS: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for elemental analysis, but direct determination of fluorine can be challenging due to its high ionization potential. nih.govthermofisher.com However, coupling IC with ICP-MS (IC-ICP-MS) allows for the separation of interfering matrix components before the sample is introduced into the ICP-MS, enabling sensitive analysis of elements like chromium at parts-per-trillion levels. youtube.com This approach can also be applied to the speciation analysis of elements like arsenic. youtube.com For fluorine analysis, combustion ion chromatography (CIC) has been developed to measure total fluorine in complex biological matrices. nih.gov

Table 1: Comparison of Chromatographic Techniques for Fluorophosphate (B79755) Analysis

TechniqueAnalytesKey AdvantagesKey ChallengesTypical Application
GC-MSVolatile Fluorophosphates and OrganophosphatesHigh separation efficiency for volatile compounds. shimadzu.comReactivity of some fluorine compounds with the column. researchgate.netAnalysis of decomposition products in battery electrolytes. shimadzu.com
IC-ESI-MSIonic Fluorophosphates and OrganophosphatesExcellent for separation and identification of ionic species. nih.govMatrix effects can influence ionization efficiency.Analysis of thermal decomposition products of LiPF6-based electrolytes. nih.gov
IC-ICP-MSElemental Fluorine and Speciated ElementsHigh sensitivity for elemental analysis. youtube.comHigh ionization potential of fluorine requires specialized methods. nih.govthermofisher.comTrace elemental analysis and speciation in complex matrices. youtube.com

Potentiometric Methods (Ion-Selective Electrode) for Fluoride Ion Analysis

Potentiometric methods, primarily utilizing an ion-selective electrode (ISE), are a straightforward and reliable means of determining the concentration of free fluoride ions in a solution. msesupplies.comvscht.czthermofisher.com The fluoride ISE employs a lanthanum fluoride (LaF3) crystal membrane that develops a potential proportional to the activity of fluoride ions in the sample. hannainst.comnih.gov

To ensure accurate measurements, a Total Ionic Strength Adjustment Buffer (TISAB) is typically added to both samples and standards. epa.govtsijournals.com TISAB serves to maintain a constant ionic strength, buffer the pH to an optimal range (typically 5-8), and chelate interfering metal ions like aluminum (Al³⁺) and iron (Fe³⁺) that can form complexes with fluoride. hannainst.comepa.gov The method is highly sensitive, capable of detecting fluoride concentrations down to the parts-per-billion (ppb) level. unit.no The performance of the electrode is evaluated by creating a calibration curve of potential (mV) versus the logarithm of the fluoride concentration, which should exhibit a Nernstian slope of approximately -59 mV per decade change in concentration at 25°C. libretexts.org

Microdiffusion Techniques for Fluoride Liberation from Matrices

For the analysis of fluoride in complex matrices, such as biological samples or foodstuffs, it is often necessary to first separate the fluoride from the matrix to avoid interferences. nih.gov Microdiffusion techniques are commonly employed for this purpose. nih.gov The hexamethyldisiloxane (B120664) (HMDS)-diffusion method is an established technique where an acid, such as perchloric acid, is used to liberate fluoride from the sample. nih.goviu.edunih.gov The liberated hydrogen fluoride then diffuses and is trapped in a sodium hydroxide (B78521) solution. This technique has demonstrated high recovery rates (over 95%) for fluoride. nih.gov Modified microdiffusion methods have been developed to improve accuracy and precision, especially for small sample volumes. nih.gov

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for studying the thermal decomposition of materials. tainstruments.comnih.gov In the context of fluorophosphates, TGA can be used to determine the onset temperature of decomposition and to identify the volatile products released during heating, especially when coupled with techniques like Fourier Transform Infrared (FTIR) spectroscopy (TGA-FTIR). escholarship.org For example, TGA studies on lithium hexafluorophosphate (LiPF6) have shown that the presence of moisture significantly lowers its decomposition temperature. escholarship.org TGA can also be used to study the thermal degradation of polymers that may be used in conjunction with fluorinated compounds. researchgate.netmdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Stability

Differential Scanning Calorimetry (DSC) is another essential thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govmdpi.comtainstruments.com DSC is used to determine the thermal stability of compounds by identifying phase transitions such as melting, crystallization, and glass transitions. nih.gov For fluorophosphate-containing materials, such as fluoroaluminophosphate glasses, DSC can reveal information about their structural relaxation and stability. researchgate.net DSC experiments conducted at multiple heating rates can provide insights into the kinetics of thermal events. researchgate.net Modulated DSC (MDSC) is an advanced technique that can separate overlapping thermal events, providing a more detailed understanding of complex transitions. mdpi.comtainstruments.com

Table 2: Summary of Thermal Analysis Techniques

TechniquePrincipleInformation ObtainedApplication in Fluorophosphate Research
TGAMeasures mass change with temperature. tainstruments.comDecomposition temperatures, thermal stability, composition. escholarship.orgStudying the thermal decomposition of LiPF6 and related compounds. escholarship.org
DSCMeasures heat flow with temperature. nih.govMelting point, glass transition temperature, crystallization behavior, thermal stability. nih.govmdpi.comAssessing the thermal stability of fluoroaluminophosphate glasses and other fluorinated materials. researchgate.net

Historical Perspectives and Evolution of Sodium Monofluorophosphate Research

Early Discovery and Synthesis Efforts (Willy Lange and Colleagues)

The initial discovery of sodium monofluorophosphate (SMFP) is credited to the German chemist Willy Lange in 1929, during his time at the University of Berlin wikipedia.orgfutureengineers.org. Lange's primary research objective was the synthesis of free monofluorophosphoric acid wikipedia.orgfluoride-history.de. His interest in this area stemmed from observed similarities in the chemical behavior of anions like perchlorate, fluoborate, and fluorosulfonate fluoride-history.de. In his quest to prepare new fluoro acids for comparative analysis, he investigated the hydrolysis of phosphorus oxytrifluoride (POF₃) and identified difluorophosphoric acid as a product fluoride-history.de.

His persistent, yet unsuccessful, attempts to isolate the free monofluorophosphoric acid led him to investigate the stability of its esters wikipedia.org. In collaboration with one of his students, Gerda von Krüger, Lange successfully synthesized diethyl fluorophosphate (B79755) and other related analogs wikipedia.org. It was during these broader investigations that the synthesis of the salt, sodium monofluorophosphate, was achieved. Lange found that by heating a solution of a difluorophosphate salt in dilute sodium hydroxide (B78521), one fluoride (B91410) ion is removed, resulting in the formation of a monofluorophosphate (MFP) fluoride-history.de. While he was able to prepare several monofluorophosphate salts, including those of sodium, potassium, ammonium, and silver, the free acid remained elusive at the time fluoride-history.de.

This pioneering work occurred within a research environment focused on creating synthetic insecticides. Lange himself held an interest in this field, which was then dominated by expensive, imported plant-based substances like Nicotine and Rotenone fluoride-history.de.

Key FigureContributionYear
Willy LangeFirst described and synthesized sodium monofluorophosphate.1929
Gerda von KrügerCollaborated with Lange on fluorophosphate research, including the synthesis of monofluorophosphoric acid esters as part of her PhD thesis.1932

Initial Characterization and Structural Insights

Following its synthesis, initial characterization of sodium monofluorophosphate revealed it to be a colorless, odorless, and water-soluble salt, typically appearing as a white powder wikipedia.orgfutureengineers.orgnih.gov. Early observations by Lange noted that the monofluorophosphate ion behaves similarly to the sulfate (B86663) ion in some respects fluoride-history.de.

Structurally, the fluorophosphate anion (PO₃F²⁻) consists of a central phosphorus atom at the core of a tetrahedron, defined by three oxygen atoms and one fluorine atom wikipedia.org. Formal representations of the structure show a double bond between the phosphorus and one oxygen atom, with single bonds to the other two oxygen atoms and the fluorine atom. In this depiction, the negative charge is localized on the singly bonded oxygen atoms wikipedia.org. The anion possesses C₃v symmetry wikipedia.org. Sodium monofluorophosphate (Na₂PO₃F) is structurally similar to and isoelectronic with sodium sulfate (Na₂SO₄) wikipedia.org.

PropertyDescription
Chemical Formula Na₂PO₃F wikipedia.org
Appearance White, colorless, odorless powder/solid wikipedia.orgfutureengineers.org
Solubility Water-soluble (25 g/100 mL); insoluble in ethanol wikipedia.orgfutureengineers.org
Melting Point 625 °C (1,157 °F; 898 K) wikipedia.orgfutureengineers.org
Anion Structure Tetrahedral wikipedia.org
Anion Symmetry C₃v wikipedia.org

Evolution of Synthetic Strategies Over Time

Since Willy Lange's initial preparation via the hydrolysis of a difluorophosphate salt, methods for synthesizing sodium monofluorophosphate have evolved, particularly for industrial-scale production wikipedia.orgfluoride-history.de.

The primary industrial method involves the reaction of sodium fluoride (NaF) with sodium metaphosphate (NaPO₃) wikipedia.orgtomsofmaine.com. This process involves the cleavage of a pyrophosphate bond and is analogous to hydrolysis wikipedia.org.

Industrial Synthesis Reaction: NaPO₃ + NaF → Na₂PO₃F

Alternative manufacturing processes have also been developed. These include treating tetrasodium (B8768297) pyrophosphate or disodium (B8443419) phosphate (B84403) with hydrogen fluoride wikipedia.org. Another patented process describes using phosphoric acid and an alkali (like soda ash or caustic soda) as raw materials. This method involves neutralization, drying, and polymerization, followed by mixing the resulting sodium phosphate polymer with sodium fluoride and smelting the mixture in a furnace google.com.

For laboratory-scale preparation, the original method developed by Lange remains viable. This involves the hydrolysis of difluorophosphate ions using a dilute solution of sodium hydroxide wikipedia.orgfluoride-history.de.

Laboratory Synthesis Reaction: PO₂F₂⁻ + 2 NaOH → Na₂PO₃F + H₂O + F⁻

Synthesis MethodReactantsScale
Melt FusionSodium metaphosphate, Sodium fluorideIndustrial wikipedia.orgtomsofmaine.com
Hydrofluoric Acid TreatmentTetrasodium pyrophosphate or Disodium phosphate, Hydrogen fluorideIndustrial wikipedia.org
Polymerization & SmeltingPhosphoric acid, Alkali (e.g., soda ash), Sodium fluorideIndustrial google.com
HydrolysisDifluorophosphate ions, Sodium hydroxideLaboratory wikipedia.orgfluoride-history.de

Historical Context within Organofluorine Chemistry and Phosphoryl Fluoride Research

The discovery of sodium monofluorophosphate is deeply embedded in the broader history of organofluorine chemistry and research into phosphoryl fluorides, a field that inadvertently led to the development of nerve agents wikipedia.orgfluoride-history.de. Willy Lange and Gerda von Krüger's 1932 publication on the esters of monofluorophosphoric acid described their synthesis and also noted their potent physiological effects wikipedia.orgfluoride-history.denih.gov. The fumes of the dialkyl monofluorophosphates they synthesized were observed to have a strong, choking effect fluoride-history.de.

This discovery of the high toxicity of certain organic fluorophosphates was a pivotal moment fluoride-history.de. A few years later, in the 1930s, Gerhard Schrader, a chemist at the German company IG Farben, was tasked with developing new synthetic insecticides wikipedia.orgfluoride-history.de. His research, which focused on esters of phosphoric acid, led to the accidental discovery of highly toxic nerve agents, including diisopropyl fluorophosphate (DFP), Tabun, Soman, and Sarin wikipedia.org. Schrader's work built upon the foundational chemistry that Lange and von Krüger had explored fluoride-history.de.

The pronounced toxicity of these organic ester derivatives cast a long shadow, leading to fears that the simple inorganic salts, like sodium monofluorophosphate, might also be toxic wikipedia.org. This concern significantly delayed any large-scale commercial application of SMFP for many years wikipedia.org. It was only after subsequent toxicity studies in the 1950s, sponsored by the Ozark Chemical Company and conducted by Harold Hodge at the University of Rochester, that the compound's relative safety was established, paving the way for its eventual use wikipedia.org. Thus, the history of the relatively safe SMFP is paradoxically intertwined with the discovery of some of the most potent chemical warfare agents known.

Future Research Directions and Emerging Paradigms for Sodium Monofluorophosphate

Strategies for Enhanced Sodium Ion Diffusivity and Storage Capacity

A critical factor limiting the performance of fluorophosphate (B79755) cathodes is the speed at which sodium ions can move through the crystal structure (ionic diffusivity). Slow diffusion leads to poor rate capability, meaning the battery cannot be charged or discharged quickly. Researchers are exploring several strategies to create more efficient pathways for sodium ion transport.

One primary approach is to introduce vacancies within the sodium sites of the crystal lattice. For instance, in the fluorophosphate cathode material Na3V2(PO4)2O2F (NVPOF), introducing potassium ions (K+) into the sodium sites creates these vacancies. rsc.org This doping strategy serves a dual purpose: it supports the structural channels for ion transport and reduces the electrostatic repulsion between migrating sodium ions, thereby lowering the energy barrier for diffusion. rsc.org This method has been shown to dramatically improve rate capability, with a K+-doped cathode achieving nearly 80 times the discharge rate of the undoped material. rsc.org

Another strategy focuses on modifying the degrees of freedom for sodium diffusion. In some fluorophosphate structures like NVPOF, although a two-dimensional pathway exists structurally, distortions can limit ion movement to a single, sluggish one-dimensional path. nih.gov Mild perturbations at specific sites in the crystal structure can equalize the energy barriers for diffusion in different directions, effectively opening up a two-dimensional transport network. nih.gov This approach has led to unprecedentedly high sodium storage properties, demonstrating the potential of fundamentally altering diffusion behavior through subtle structural modifications. nih.gov

Research has also shown that for some polyanionic structures like Na2-xFe3(PO4)3, which has two distinct one-dimensional channels, sodium is removed sequentially from one channel before the other. The sodium ion diffusivity in this material is on the order of ~10⁻¹¹ cm²s⁻¹, but the interfacial kinetics (the speed of charge transfer at the electrode-electrolyte boundary) appear to be the main rate-limiting factor. hbku.edu.qa This suggests that enhancing performance requires not only improving bulk diffusivity but also engineering particle morphology and microstructure to improve surface kinetics. hbku.edu.qa

StrategyMechanismExample MaterialReported Improvement
Cationic Doping (e.g., K+) Creates Na+ vacancies, reduces electrostatic repulsion, supports transport channels. rsc.orgNa3V2(PO4)2O2F (NVPOF)Enhanced rate capability up to 80C; stable cycling over 500 cycles at 10C. rsc.org
Broadening Diffusion Pathways Equalizes energy barriers to enable multi-dimensional Na+ transport. nih.govNa3V2(PO4)O2F (NVPOF)High rate capability (68.6 mAh g⁻¹ at 100C) and excellent high-rate cycling (103.3 mAh g⁻¹ after 1300 cycles at 20C). nih.gov
Particle Morphology Engineering Optimizes surface area and microstructure to improve interfacial kinetics. hbku.edu.qaNa2-xFe3(PO4)3Suggested path to achieve better rate performance and long cycling stability. hbku.edu.qa

Novel Approaches for Introducing Defects and Doping in Fluorophosphate Lattices

Introducing controlled defects and dopants into the fluorophosphate crystal lattice is a powerful tool for tuning its electronic and ionic properties. This goes hand-in-hand with strategies to improve diffusivity but also aims to enhance electronic conductivity and structural stability.

Doping involves substituting some of the original atoms in the lattice with other elements. As mentioned, potassium doping at the sodium site in NVPOF is a successful example that creates vacancies and disrupts the continuity of the crystal structure to facilitate faster ion movement. rsc.org

Another approach is to dope (B7801613) the transition metal sites. In a mixed polyanionic compound, NaFe2-xVx(PO4)(SO4)2, partially substituting the iron (Fe³⁺) sites with vanadium (V³⁺) has been shown to enhance electrochemical stability and charge transport. hbku.edu.qa This compositional optimization leads to a more stable capacity during cycling. Similarly, substituting vanadium with chromium in Na3V2(PO4)3 has been proposed as a method to stabilize sodium accessibility at high voltages and accelerate diffusivity. researchgate.net

Doping SiteDopant ElementHost MaterialEffect
Sodium (Na) Site Potassium (K)Na3V2(PO4)2O2FCreates Na+ vacancies, enhances Na+ diffusivity. rsc.org
Transition Metal (Fe) Site Vanadium (V)NaFe2(PO4)(SO4)2Enhances electrochemical stability and charge transport. hbku.edu.qa
Transition Metal (V) Site Chromium (Cr)Na3V2(PO4)3Stabilizes Na+ accessibility at high voltage, accelerates diffusivity. researchgate.net

Exploration of New Polyanionic Frameworks and Compositions

While sodium monofluorophosphate is a promising material, researchers are exploring a wide variety of other polyanionic compounds to serve as cathodes in sodium-ion batteries. nih.gov Polyanionic materials are characterized by a framework of transition metal octahedra (MO₆) linked by polyanion groups like phosphate (B84403) (PO₄) or sulfate (B86663) (SO₄). researchgate.net This rigid structure minimizes volume changes during charging and discharging, leading to excellent structural stability and long cycle life. nih.gov

The NASICON (Na Super Ionic Conductor) structure is a particularly well-known and promising framework. nih.gov Compounds like Na3V2(PO4)3 exhibit this structure, which features a three-dimensional network with spacious channels for rapid ion transport. acs.org Research is focused on discovering new compositions within this and other frameworks. For example, the mixed-polyanion compound NaFe1.4V0.6(PO4)(SO4)2 combines both phosphate and sulfate groups, demonstrating that mixing polyanions can be an effective strategy for optimizing electrochemical properties. hbku.edu.qa

Other explored frameworks include pyrophosphates, such as Na2FeP2O7. This material is noted for its high thermal stability, making it a safer cathode option. acs.org It possesses a three-dimensional framework with large channels for Na+ migration, delivering a reversible capacity of around 90 mAh g⁻¹. acs.org The ongoing exploration of different transition metals (like Vanadium, Iron, and Manganese), polyanion groups, and crystal structures is crucial for discovering next-generation cathode materials with higher energy density and improved safety. nih.gov

Development of Sustainable and Cost-Effective Synthesis Routes

For sodium-ion batteries to be a viable large-scale alternative to lithium-ion systems, the synthesis of cathode materials must be both economically feasible and environmentally sustainable. High-temperature solid-state reactions are a common synthesis method, but they can be energy-intensive.

One research direction is to lower the synthesis temperature. A patented method for producing sodium monofluorophosphate demonstrates that using sodium fluosilicate as a fluxing agent can significantly reduce the required fusion reaction temperature from over 650°C to a range of 590-640°C. google.com This not only reduces energy consumption and production costs but also simplifies the technological operation. google.com

Another area of focus is on the synthesis process itself to create optimized material morphologies. For many polyanionic compounds, which suffer from low intrinsic electronic conductivity, coating the particles with a layer of carbon is a common strategy to improve performance. nih.gov Therefore, developing simple and scalable synthesis methods that can produce carbon-coated nanoparticles in a single step is highly desirable. This often involves using organic precursors that pyrolyze into a conductive carbon matrix surrounding the active material during the heat treatment process. nih.gov The choice of carbon source and the synthesis technique can have a significant impact on the final electrochemical performance. nih.gov

Advanced in Situ and Operando Characterization for Dynamic Behavior Understanding

To intelligently design better fluorophosphate materials, it is essential to understand how their structure and properties change dynamically during battery operation. Advanced characterization techniques that can probe the material in situ (in its natural environment) or operando (while the device is operating) are indispensable tools.

Synchrotron-based X-ray diffraction is a powerful technique used to observe the phase transitions and changes in the crystal structure of the cathode material as sodium ions are inserted and extracted. nih.gov For example, in situ powder X-ray diffraction was used to confirm that the NaFe1.4V0.6(PO4)(SO4)2 cathode undergoes a single-phase intercalation/deintercalation mechanism without the formation of impurity phases, which is key to its stability. hbku.edu.qa

These experimental techniques are often coupled with computational modeling, such as Density Functional Theory (DFT). DFT calculations can predict the energy barriers for ion diffusion along different crystallographic paths and help explain experimental observations. nih.govhbku.edu.qa For instance, DFT revealed that in the Na2-xFe3(PO4)3 structure, sodium ions are selectively removed from one channel before the other, a finding that helps researchers understand the material's charge-discharge behavior at an atomic level. hbku.edu.qa The combination of these advanced characterization methods provides a detailed picture of the dynamic processes that govern battery performance.

Investigating Structure–Property Relationships for Tailored Applications

The ultimate goal of the research directions outlined above is to establish clear structure-property relationships. Understanding how specific structural features at the molecular level influence the bulk properties of the material is critical for designing new fluorophosphates with precisely tailored characteristics for specific applications. cornell.edu

This involves systematically varying compositional and structural parameters—such as the type of dopant, the particle size and morphology, or the crystal framework—and correlating these changes with electrochemical performance metrics like capacity, voltage, rate capability, and cycle life. acs.orgnih.gov For example, studies on sodium borophosphate glasses, a related class of materials, have investigated how adding niobium oxide and boron oxide affects the glass transition temperature, structural network, and ionic conductivity. mdpi.com

By building a comprehensive understanding of these relationships, researchers can move from a trial-and-error approach to a more predictive design of materials. This will enable the creation of fluorophosphate cathodes that are optimized not just for energy storage in batteries, but potentially for other applications where controlled ion transport and specific electrochemical properties are required. nih.gov

Q & A

Q. What are the primary mechanisms by which fluoride enhances enamel resistance to decay?

Fluoride interacts with dental enamel through two main pathways: (1) formation of fluorohydroxyapatite (FHAP), which integrates into the enamel matrix, and (2) precipitation of calcium fluoride (CaF₂) as a temporary reservoir. Combined treatments (e.g., acidulated phosphate fluoride [APF] with stannous fluoride [SnF₂]) improve retention by stabilizing CaF₂ via insoluble Sn compounds, reducing solubility under acidic conditions .

Q. What standardized methods are used to quantify fluoride concentrations in dental enamel layers?

Gas chromatography (modified Fresen method) is employed for trace fluoride detection (sensitivity: 0.002 µg/mL). Calcium and phosphate are quantified via spectrophotometry (Gindler-King method) and colorimetric assays (Chen-Toribara method), respectively. Enamel layer thickness is calculated using surface area measurements and density assumptions (2.95 g/cm³) .

Q. How does phosphoric acid pretreatment affect the adsorption capacity of lime for fluoride removal in aqueous systems?

Phosphoric acid modifies lime by creating porous structures and enhancing active sites for fluoride adsorption. Column studies show treated lime achieves fluoride uptake capacities (FUC) of ~350 mg/kg in continuous flow systems. Optimal performance requires pH adjustment (6.5–7.5) and bed depths >30 cm to mitigate early breakthrough .

Advanced Research Questions

Q. How can researchers optimize flow rate and adsorbent mass in column studies for efficient fluoride removal using modified lime?

The Bed Depth Service Time (BDST) model predicts adsorption dynamics, where service time (𝑡) correlates with bed depth (𝑥), flow velocity (𝑣), and initial fluoride concentration (𝐶₀). For phosphoric acid-treated lime, critical parameters include:

  • Adsorption rate constant (𝐾): 0.558 L·mg⁻¹·h⁻¹
  • Adsorption capacity (𝑁₀): 428.05 mg·L⁻¹
  • Critical bed depth (𝑥₀): 0.643 cm Lower flow rates (2–4 L/h) and higher adsorbent mass (40 g) prolong breakthrough times by 40% compared to high-flow conditions .

Q. What experimental approaches resolve contradictory findings regarding fluoride retention stability in enamel across different treatment protocols?

Discrepancies arise from SnF₂’s role in stabilizing CaF₂. APF/SnF₂ treatments form Sn-phosphate protective layers, reducing CaF₂ dissolution by 60% after 24-hour rinsing. In contrast, APF alone loses >70% of CaF₂ within 24 hours. Micro-CT and SEM-EDX validate Sn incorporation into enamel, explaining prolonged retention .

Q. What advanced spectroscopic techniques validate the formation of stable fluoride compounds in enamel after combined APF/SnF₂ treatment?

Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX) confirms Sn-rich deposits (5–10 µm depth) co-localized with CaF₂. Secondary ion mass spectrometry (SIMS) further maps fluoride gradients, showing APF/SnF₂ increases F⁻ concentration by 200 ppm at 5 µm depth compared to APF alone .

Methodological Tables

Table 1: Fluoride Retention in Enamel After APF vs. APF/SnF₂ Treatment

TreatmentInitial F⁻ (ppm)F⁻ After 24h (ppm)F⁻ After 7d (ppm)
APF1,120230280
APF/SnF₂ (1:1)510370400
Source: In vitro enamel etching and rinsing protocols

Table 2: Breakthrough Parameters for Phosphoric Acid-Treated Lime

Adsorbent Mass (g)Flow Rate (L/h)Breakthrough Time (h)FUC (mg/kg)
202.048230
402.072350
408.024120
Source: Column experiments with 10 mg/L initial F⁻

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.